molecular formula C13H13NO4S B2810231 [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 756858-99-8

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2810231
CAS RN: 756858-99-8
M. Wt: 279.31
InChI Key: GIKGQBQBMPIEKG-UHFFFAOYSA-N
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Description

“[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a product used for proteomics research applications . It has a molecular formula of C13H13NO4S and a molecular weight of 279.31 .


Molecular Structure Analysis

The molecular structure of “[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is defined by its molecular formula, C13H13NO4S . For a more detailed structural analysis, one would need to refer to the compound’s specific spectroscopic data, such as NMR, IR, or mass spectrometry, which are not provided in the search results.


Physical And Chemical Properties Analysis

“[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a product used for proteomics research applications . It has a molecular formula of C13H13NO4S and a molecular weight of 279.31 . Additional physical and chemical properties such as solubility, melting point, or boiling point are not provided in the search results.

Safety and Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-10-4-3-8(5-11(10)18-2)13-14-9(7-19-13)6-12(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKGQBQBMPIEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid

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